Hexamidine
Overview
Description
Hexamidine is an aromatic diamidine and a strong organic base. It is primarily used as an antiseptic and disinfectant. This compound is commonly used in its diisethionate salt form, which is more water-soluble than the dihydrochloride form. It has been used since the 1950s for its antimicrobial properties, particularly in the treatment of dermatomycoses and superficial bacterial infections .
Mechanism of Action
Target of Action
Hexamidine primarily targets the HTH-type transcriptional regulator QacR in organisms such as Staphylococcus aureus and Staphylococcus haemolyticus . QacR is a multidrug binding protein that regulates the expression of a drug efflux pump in Staphylococcus species .
Mode of Action
The exact mechanism of this compound’s biocidal action is unknown, but it is presumed to be similar to quaternary ammonium compounds . This involves binding to the negatively charged lipid membranes of pathogens, disrupting their normal function .
Biochemical Pathways
Its antiseptic and disinfectant properties suggest that it likely interferes with essential biochemical processes in the targeted pathogens, leading to their death or inhibition .
Pharmacokinetics
As an antiseptic, it is primarily used topically, which suggests that its systemic absorption may be minimal .
Result of Action
This compound exhibits both antibacterial and antifungal properties . It is used for the local treatment of minor infections, dermatomycoses, and superficial bacterial infections . When applied topically, it can help to clear the infection and promote healing .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is used primarily as its diisethionate salt, which is more water-soluble than the dihydrochloride . This suggests that the presence of water and the specific salt form of this compound can impact its solubility, and thus its effectiveness .
Biochemical Analysis
Biochemical Properties
Hexamidine plays a significant role in biochemical reactions due to its ability to interact with negatively charged lipid membranes of pathogens. This interaction is presumed to be similar to that of quaternary ammonium compounds. This compound binds to the lipid membranes, disrupting their integrity and leading to the death of the pathogen . It interacts with various enzymes and proteins, including the HTH-type transcriptional regulator QacR in Staphylococcus aureus and Staphylococcus haemolyticus .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways and altering gene expression. This compound’s interaction with lipid membranes can lead to changes in cellular metabolism, affecting the overall function of the cell . It has been observed to have amoebicidal properties, particularly in the treatment of Acanthamoeba keratitis .
Molecular Mechanism
It is believed to exert its effects by binding to negatively charged lipid membranes, similar to quaternary ammonium compounds . This binding disrupts the membrane integrity, leading to cell death. This compound may also inhibit or activate certain enzymes, further affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound has been shown to be stable under standard conditions, but its long-term effects on cellular function are still being studied. In vitro and in vivo studies have indicated that this compound can have lasting effects on cellular processes, particularly in its role as an antiseptic .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound is effective in treating superficial infections without significant adverse effects. At higher doses, it can exhibit toxic effects, including acute toxicity in different species. For example, oral LD50 values range from 710-2500 mg/kg in mice and 750 mg/kg in rats . Intraperitoneal toxicity values have also been reported .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its distribution is influenced by its chemical properties, including its solubility and ability to bind to lipid membranes . This compound’s localization and accumulation within cells can affect its overall efficacy and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is known to target specific compartments or organelles within the cell, guided by targeting signals or post-translational modifications. Its localization to lipid membranes is particularly important for its antimicrobial action .
Preparation Methods
Hexamidine can be synthesized through a series of chemical reactions. The primary synthetic route involves the reaction of 4,4’-diaminodiphenylmethane with hexamethylene diisocyanate to form this compound dihydrochloride. This compound can then be converted to this compound diisethionate through a reaction with diethanolamine .
Industrial production methods typically involve the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The reaction conditions often include maintaining specific temperatures and pH levels to optimize the reaction rate and product formation .
Chemical Reactions Analysis
Hexamidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: this compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Hexamidine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: this compound is used in studies involving cell membrane interactions due to its ability to bind to negatively charged lipid membranes.
Medicine: It is used as an antiseptic and disinfectant in the treatment of skin infections and wounds. .
Comparison with Similar Compounds
Hexamidine is often compared to other cationic antiseptics, such as chlorhexidine and propamidine. While all three compounds have antimicrobial properties, this compound is unique in its specific binding affinity to lipid membranes and its broad-spectrum activity against both bacterial and fungal pathogens. Chlorhexidine is known for its strong activity against Gram-positive bacteria, while propamidine is primarily used for its amoebicidal properties .
Similar compounds include:
- Para-guanidinoethylcalix 4arene : A newer compound with promising antibacterial activity .
Chlorhexidine: A cationic antiseptic with strong activity against Gram-positive bacteria.
Propamidine: An antiseptic primarily used for its amoebicidal properties.
This compound’s unique properties and broad-spectrum activity make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
4-[6-(4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLKNTOKMBVBKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191524 | |
Record name | Hexamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3811-75-4 | |
Record name | Hexamidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3811-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexamidine [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexamidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03808 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hexamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEXAMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3483C2H13H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Hexamidine's antimicrobial activity?
A1: this compound, like other diamidines, exerts its antimicrobial effects through two main events: diffusion across cellular membranes and interaction with cellular components. Its cationic nature, due to protonated amidine groups, allows it to bind to negatively charged phospholipids in bacterial membranes. This disrupts membrane integrity, leading to leakage of cellular contents and ultimately cell death. [, , ]
Q2: How effective is this compound in treating dandruff, and what is its mechanism of action in this context?
A2: this compound Diisethionate, at a concentration of 0.1%, demonstrates efficacy in treating dandruff by reducing Malassezia globosa, a fungus implicated in dandruff pathogenesis. It effectively reduces dandruff symptoms, including scalp itching and flaking, compared to control shampoos. [, ]
Q3: Can this compound be combined with other anti-dandruff agents, and what are the benefits?
A3: Combining this compound Isethionate with other anti-dandruff agents like zinc pyridine thione shows a synergistic effect in reducing dandruff and providing antimicrobial activity. This combination offers enhanced efficacy compared to using either agent alone, potentially allowing for lower concentrations of each ingredient while maintaining effectiveness. []
Q4: Are there specific considerations for using this compound in eye makeup and baby products?
A4: While this compound and this compound Diisethionate are generally recognized as safe for cosmetic use at concentrations up to 0.1%, specific data regarding their use in eye makeup and baby products is limited. Caution is advised, and further research is needed to determine safe and effective concentration levels for these product categories. []
Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound Diisethionate?
A5: Studies show that this compound Diisethionate is poorly absorbed through human cadaver skin and rat skin. When administered intravenously to rats, it rapidly metabolizes into this compound, primarily excreted in feces with a small amount in urine. There is no significant accumulation in any tissue. []
Q6: Are there any known cases of resistance to this compound, and how does it compare to other anti-Acanthamoeba agents?
A6: While this compound generally demonstrates effectiveness against Acanthamoeba, cases of resistance have been reported. A study highlighted a patient with Acanthamoeba keratitis resistant to both Polyhexamethylene Biguanide (PHMB)-Hexamidine and Chlorhexidine-Hexamidine treatments. This case highlights the potential for drug resistance in Acanthamoeba and the need for alternative treatment options. []
Q7: What are the potential adverse effects associated with this compound use?
A7: Although generally considered safe, this compound can cause contact dermatitis and photoallergy in some individuals. [, , ] One case report documented an anaphylactic reaction following intranasal this compound application, highlighting the possibility of immediate hypersensitivity reactions. []
Q8: What are the structural differences between various this compound salts, and how do they impact their physicochemical properties?
A8: this compound Diisethionate (HEX D) and this compound Dihydrochloride (HEX H) are two common salts of this compound. Their differing counterions influence their physicochemical properties like solubility, stability, and permeability, making them suitable for different formulation strategies. [, ]
Q9: What formulation approaches are being explored to enhance the delivery of this compound to the skin?
A9: Researchers are exploring the use of chemical penetration enhancers in topical formulations to improve the delivery of both HEX D and HEX H into the skin. These enhancers facilitate the passage of this compound through the stratum corneum, potentially leading to increased efficacy. []
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